7-Benzyl-2-methyl-1-oxo-7H-1lambda~5~-purine
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Overview
Description
2-Methyl-7-benzyl-7H-purine 1-oxide is a heterocyclic compound belonging to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring system substituted with a methyl group at position 2 and a benzyl group at position 7, with an oxide group at position 1. The unique structure of 2-Methyl-7-benzyl-7H-purine 1-oxide makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-benzyl-7H-purine 1-oxide typically involves the transformation of imidazole precursors. One common method includes the use of commercially available 4-nitroimidazole, which undergoes a series of reactions including Vicarious Nucleophilic Substitution of Hydrogen (VNS) to introduce the necessary substituents . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-Methyl-7-benzyl-7H-purine 1-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-benzyl-7H-purine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups to the purine ring system.
Scientific Research Applications
2-Methyl-7-benzyl-7H-purine 1-oxide has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with nucleic acids.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-benzyl-7H-purine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and nucleic acids, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-7H-purine 1-oxide
- 7-Benzyl-7H-purine 1-oxide
- 2-Methyl-7H-purine 1-oxide
Uniqueness
2-Methyl-7-benzyl-7H-purine 1-oxide is unique due to the presence of both methyl and benzyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and interaction with biological targets compared to other similar compounds .
Conclusion
2-Methyl-7-benzyl-7H-purine 1-oxide is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
Properties
CAS No. |
175730-89-9 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-benzyl-2-methyl-1-oxidopurin-1-ium |
InChI |
InChI=1S/C13H12N4O/c1-10-15-13-12(8-17(10)18)16(9-14-13)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI Key |
ONESXLCUFOHCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C2C(=N1)N=CN2CC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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